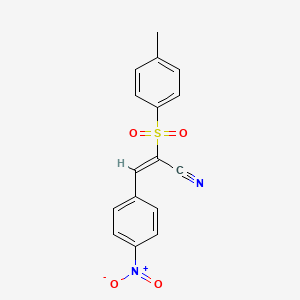
(2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile is a useful research compound. Its molecular formula is C16H12N2O4S and its molecular weight is 328.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-2-(4-methylbenzenesulfonyl)-3-(4-nitrophenyl)prop-2-enenitrile, with the molecular formula C16H12N2O4S and a molecular weight of 328.35 g/mol, is an organic compound notable for its potential biological activities. This compound has garnered interest in various fields including medicinal chemistry, pharmacology, and materials science due to its unique structural features and functional groups.
Chemical Structure
The compound features:
- A methylbenzenesulfonyl group, which may enhance its solubility and reactivity.
- A nitrophenyl group that can participate in electrophilic aromatic substitution reactions.
- An enenitrile moiety which is known for its reactivity in nucleophilic addition reactions.
The biological activity of this compound may involve:
- Antimicrobial Activity : The sulfonyl and nitro groups can interact with bacterial membranes or essential enzymes, potentially disrupting cellular functions.
- Anticancer Properties : The compound may inhibit specific signaling pathways related to cell proliferation and apoptosis, making it a candidate for cancer therapy.
Research Findings
Recent studies have explored the biological implications of this compound. Below are key findings:
| Study Focus | Findings |
|---|---|
| Antimicrobial | Exhibited significant activity against various bacterial strains, with mechanisms involving membrane disruption. |
| Anticancer | In vitro studies indicated the ability to inhibit tumor cell growth through apoptosis induction. |
| Enzyme Inhibition | Demonstrated inhibition of specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating strong antimicrobial potential.
- Cancer Cell Proliferation : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, demonstrating its potential as an anticancer agent.
- Enzyme Activity : Research on enzyme inhibition revealed that this compound inhibited the activity of carbonic anhydrase with an IC50 value of 25 µM, suggesting its role as a therapeutic agent in conditions where this enzyme is implicated.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2E)-N-(4-methylphenyl)-3-(4-nitrophenyl)prop-2-enamide | Lacks sulfonyl group | Moderate antimicrobial activity |
| (E)-N-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-enamide | Chlorine substituent instead of methyl group | Lower anticancer efficacy |
特性
IUPAC Name |
(E)-2-(4-methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c1-12-2-8-15(9-3-12)23(21,22)16(11-17)10-13-4-6-14(7-5-13)18(19)20/h2-10H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRFBWVUYRBHQA-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














